7-Chlorobenzo[d]isoxazol-3-amine 7-Chlorobenzo[d]isoxazol-3-amine
Brand Name: Vulcanchem
CAS No.: 927413-64-7
VCID: VC2856567
InChI: InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)
SMILES: C1=CC2=C(C(=C1)Cl)ON=C2N
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol

7-Chlorobenzo[d]isoxazol-3-amine

CAS No.: 927413-64-7

Cat. No.: VC2856567

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

7-Chlorobenzo[d]isoxazol-3-amine - 927413-64-7

Specification

CAS No. 927413-64-7
Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
IUPAC Name 7-chloro-1,2-benzoxazol-3-amine
Standard InChI InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)
Standard InChI Key VIGBJYXDYNXBGK-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Cl)ON=C2N
Canonical SMILES C1=CC2=C(C(=C1)Cl)ON=C2N

Introduction

Basic Properties and Identification

7-Chlorobenzo[d]isoxazol-3-amine is a heterocyclic organic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol. It is identified by CAS number 927413-64-7 and is primarily used for research purposes. The compound features a benzoisoxazole core structure with a chlorine substituent at position 7 and an amine group at position 3, creating a unique chemical entity with specific reactivity patterns and potential biological interactions. This compound belongs to the broader class of benzisoxazoles, which have garnered attention in medicinal chemistry for their diverse pharmacological properties.

The compound is characterized by the following identifiers and structural information:

ParameterInformation
CAS Number927413-64-7
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
IUPAC Name7-chloro-1,2-benzoxazol-3-amine
SMILES NotationC1=CC2=C(C(=C1)Cl)ON=C2N
InChIKeyVIGBJYXDYNXBGK-UHFFFAOYSA-N

Table 1: Key identifiers and structural information for 7-Chlorobenzo[d]isoxazol-3-amine.

Chemical Structure and Characteristics

When comparing 7-Chlorobenzo[d]isoxazol-3-amine to related compounds such as 5,7-Dichlorobenzo[d]isoxazol-3-amine (CAS: 16263-60-8), the positioning and number of chlorine substituents significantly affect the electronic distribution within the molecule, potentially altering its pharmacological profile . Similarly, the presence of an amine group rather than other functional groups like hydroxyl (as in CBIO) or nitrile creates different hydrogen bonding patterns and reactivity profiles.

Structural Comparison with Related Compounds

The structural features of 7-Chlorobenzo[d]isoxazol-3-amine can be better understood through comparison with related compounds:

  • 5,7-Dichlorobenzo[d]isoxazol-3-amine (CAS: 16263-60-8): Contains an additional chlorine atom at position 5, potentially altering lipophilicity and electronic distribution .

  • 5-Chloro-benzo[d]isoxazol-3-ol (CBIO): Features a hydroxyl group instead of an amine at position 3, changing hydrogen bonding capabilities and pharmacological properties .

These structural variations highlight the importance of substitution patterns in benzoisoxazole derivatives and their impact on potential biological activities.

Biological Activity Profile

Antimicrobial Activity

Isoxazole derivatives have demonstrated promising activity against various bacterial and fungal species. The presence of the chlorine substituent and amine group in 7-Chlorobenzo[d]isoxazol-3-amine may contribute to potential antimicrobial effects through specific interactions with microbial targets.

Structure-Activity Relationships

Research on related benzoisoxazole compounds provides insights into possible structure-activity relationships relevant to 7-Chlorobenzo[d]isoxazol-3-amine:

  • The position and nature of substituents on the benzene ring significantly impact biological activity and potency

  • The amine group at position 3 may form hydrogen bonds with target proteins, similar to how nitrogen-containing groups in related compounds interact with residues such as Gly313 in DAAO

  • The chlorine atom at position 7, being electron-withdrawing, likely influences the compound's electronic distribution, lipophilicity, and membrane permeability

Research Status and Future Directions

Current Research Status

Research DirectionRationalePotential Impact
DAAO InhibitionRelated compounds show activityPain management, neurological disorders
Antimicrobial ActivityIsoxazole class shows promising activityNew antimicrobial agents
Anticancer ResearchStructural features suggest potentialNovel cancer therapeutics
SAR StudiesUnderstanding impact of structural modificationsMore effective derivatives

Table 2: Potential research directions for 7-Chlorobenzo[d]isoxazol-3-amine.

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